4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a cyclohexyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with cyclohexylhydrazine, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the cyclohexyl group at the 3-position, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C12H14ClN3 |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-chloro-3-cyclohexyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
InChI Key |
QMUIVAOLNYYVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=NN2)C=CN=C3Cl |
Origin of Product |
United States |
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